N-benzyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
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Overview
Description
N-benzyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a synthetic organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a benzyl group, a dimethyl-substituted tetrahydroquinoxaline moiety, and an acetamide functional group
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Studied for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-hydroxy-2-quinolones, have been found to have interesting pharmaceutical and biological activities . They are valuable in drug research and development, and many publications have dealt with their synthetic analogs .
Mode of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Biochemical Pathways
Similar compounds, such as 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, have been synthesized using a combination of two synthetic methods: the petasis reaction and pomeranz–fritsch–bobbitt cyclization .
Result of Action
Similar compounds, such as substituted quinoxaline 1, 4-di-n-oxides, have been tested for tumor-inhibiting activity and found to be highly active as a cytotoxic agent with the highest hypoxic cytotoxicity .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as indole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Cellular Effects
Similar compounds have shown reasonable neuroprotectivity and toxicity activities against H2O2-induced PC12 cell lines .
Molecular Mechanism
Similar compounds have shown inhibitory activity against influenza A .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the quinoxaline derivative in the presence of a base such as sodium hydride or potassium carbonate.
Acetamide Formation: The final step involves the acylation of the quinoxaline derivative with an acylating agent like acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent.
Substitution: Benzyl halides, sodium hydride or potassium carbonate, dimethylformamide as solvent.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives with various functional groups.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide: Lacks the dimethyl substitution, which may affect its chemical reactivity and biological activity.
N-benzyl-2-(6,7-dimethyl-3-oxoquinoxalin-2-yl)acetamide: Lacks the tetrahydro structure, which may influence its stability and solubility.
N-benzyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propionamide: Contains a propionamide group instead of an acetamide group, which may alter its pharmacokinetic properties.
Uniqueness
N-benzyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is unique due to its specific combination of structural features, including the benzyl group, dimethyl-substituted tetrahydroquinoxaline core, and acetamide functional group
Properties
IUPAC Name |
N-benzyl-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-12-8-15-16(9-13(12)2)22-19(24)17(21-15)10-18(23)20-11-14-6-4-3-5-7-14/h3-9,17,21H,10-11H2,1-2H3,(H,20,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIIOMCTLWHCIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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